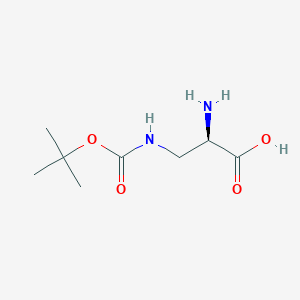

H-D-Dap(boc)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJIIZWMJVWKIR-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259825-43-9 | |

| Record name | (2R)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis and Derivatization of H D Dap Boc Oh

Enantioselective Synthetic Routes to D-2,3-Diaminopropionic Acid Scaffolds

The synthesis of the D-2,3-diaminopropionic acid (D-Dap) scaffold with high enantiomeric purity is a critical first step. Several strategies have been developed to achieve this, broadly categorized into asymmetric synthesis and chiral pool approaches.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired stereoisomer from achiral or racemic starting materials through the use of chiral catalysts or auxiliaries. One notable method is the bislactim ether method, which allows for the asymmetric synthesis of both enantiomers of 2-alkyl-substituted 2,3-diaminopropionic acids. thieme-connect.com This strategy provides a high degree of stereochemical control. Another powerful approach involves the rhodium(I)-BINAP-catalyzed enantioselective [2+2+2] cycloaddition of enynes with alkynes, which can construct complex tricyclic scaffolds with multiple stereocenters in a single step with excellent chemo-, regio-, diastereo-, and enantioselectivity. nih.gov The use of DNA-based hybrid catalysts has also emerged as a novel strategy in asymmetric synthesis, demonstrating high enantioselectivity in various carbon-carbon bond-forming reactions. mdpi.com These catalysts self-assemble from DNA and a metal complex, utilizing the inherent chirality of the DNA scaffold. mdpi.com

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are a common choice from the chiral pool for the synthesis of complex molecules. baranlab.org For the synthesis of D-Dap derivatives, natural amino acids such as D-serine can be employed as convenient starting materials. mdpi.comresearchgate.net A multi-step synthetic strategy starting from commercially available Nα-Fmoc-O-tert-butyl-d-serine can produce orthogonally protected D-Dap methyl esters while preserving the chirality of the starting material. mdpi.comresearchgate.net Another efficient route starts from N(α)-Boc-Asp(OBn)-OH, utilizing a Curtius rearrangement to establish the β-nitrogen. acs.org The use of α-amino acid derivatives from the chiral pool is a key method for producing α,β-diaminopropanoic acids. tudublin.ie

Optimization of N-alpha-tert-Butoxycarbonyl (Boc) Protection Protocols

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the α-amino group of D-Dap is a crucial step. Optimizing this protection protocol is essential for achieving high yields and purity, as well as for considering scalability.

Yield and Purity Enhancement Techniques

The mono-Boc protection of diamines can be challenging due to the potential for di-protection. sigmaaldrich.com Careful control of reaction conditions, such as solvent and the molar ratio of the Boc-anhydride to the diamine, is critical. sigmaaldrich.com For instance, using methanol (B129727) as a solvent can keep all reagents and products in solution, preventing the formation of solid particles that can block reactors. sigmaaldrich.com Optimizing the molar ratio of Boc-anhydride can maximize the yield of the desired mono-protected product. sigmaaldrich.com Purification techniques such as flash chromatography and recrystallization are often necessary to isolate the pure product.

| Technique | Description | Benefit |

| Solvent Selection | Using a solvent like methanol can prevent precipitation of reagents and products. sigmaaldrich.com | Maintains a homogeneous reaction mixture, preventing reactor blockage. sigmaaldrich.com |

| Molar Ratio Optimization | Precisely controlling the equivalents of Boc-anhydride relative to the diamine. sigmaaldrich.com | Maximizes the yield of the mono-protected product while minimizing di-protection. sigmaaldrich.com |

| Flash Chromatography | A purification technique using a column of silica (B1680970) gel and a solvent gradient. | Effective for separating the desired product from impurities and byproducts. |

| Recrystallization | A purification method based on the differential solubility of the compound and impurities. | Can yield highly pure crystalline product. |

Scale-Up Considerations in Research Laboratories

Scaling up the synthesis of H-D-Dap(boc)-OH from milligram to gram quantities or larger presents several challenges. Flow chemistry offers a significant advantage over traditional batch reactions for process development and scale-up. sigmaaldrich.com Microreactor technology allows for precise control over reaction parameters such as temperature and stoichiometry, leading to rapid optimization. sigmaaldrich.com For instance, a process for mono-Boc protection of piperazine (B1678402) was optimized in a microreactor, achieving a 45% yield of the desired product. sigmaaldrich.com While direct scale-up of some laboratory procedures may be challenging, strategies like utilizing readily available starting materials and minimizing chromatographic purifications can make the process more efficient and cost-effective on a larger scale. mdpi.comresearchgate.netacs.org A procedure for producing 600 g of mono-Boc-protected piperazine was successfully developed in 8 hours using microreactor technology. sigmaaldrich.com

Selective Derivatization at the Side Chain (beta-amino) Position

The presence of an orthogonal protecting group strategy is key to the utility of this compound. The Boc group on the α-amino group is acid-labile, while the β-amino group can be protected with a group that is stable to acid but removable under different conditions, such as the fluorenylmethyloxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) group. issuu.com This allows for the selective deprotection and derivatization of the β-amino group without affecting the α-amino position.

For example, starting with Fmoc-L-Dap(Boc)-OH, the Boc group can be selectively removed from the β-amino function using trifluoroacetic acid (TFA). mdpi.com The newly freed β-amino group can then be coupled with other molecules, such as thymine (B56734) acetic acid, to create nucleoamino acids. mdpi.com The ability to selectively modify the side chain is crucial for synthesizing peptides with unique properties, such as enhanced enzymatic stability or for creating peptide-based drugs. The use of orthogonally protected DAPs allows for their incorporation into peptide structures and subsequent derivatization. tudublin.ie A variety of protecting groups, including Trt, oNB, Dnp, and Teoc, offer unique advantages for specific synthetic requirements. issuu.com

| Protecting Group | Cleavage Condition | Application |

| Boc (tert-butyloxycarbonyl) | Acidic conditions (e.g., TFA) mdpi.commdpi.com | Protection of α-amino group. |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Basic conditions (e.g., piperidine) | Orthogonal protection of β-amino group. |

| Cbz (benzyloxycarbonyl) | Catalytic hydrogenation or strong acids | Orthogonal protection of β-amino group. |

| ivDde (isovaleryl-1,3-dimethylbarbituric acid) | Hydrazine (B178648) issuu.com | Flexible side-chain protection for selective removal. issuu.com |

Orthogonal Protecting Group Strategies for the beta-amino Group

Orthogonal protection is a fundamental concept in peptide chemistry, enabling the selective removal of one protecting group in the presence of others. springernature.comiris-biotech.de For derivatives of 2,3-diaminopropionic acid (Dap), this strategy is crucial for achieving site-specific modifications. sigmaaldrich.comsci-hub.st In the context of this compound, the Boc group on the β-amino group is acid-labile. This allows for the use of base-labile or other chemically distinct protecting groups on the α-amino group, facilitating complex synthetic routes. organic-chemistry.orgbiosynth.com

Common orthogonal partners for the Boc group include the Fmoc (9-fluorenylmethyloxycarbonyl) and Alloc (allyloxycarbonyl) groups. sigmaaldrich.comiris-biotech.deiris-biotech.de The Fmoc group is removed under basic conditions (e.g., piperidine), while the Alloc group is cleaved by palladium catalysis. iris-biotech.deiris-biotech.de This orthogonality is essential for solid-phase peptide synthesis (SPPS), where sequential and selective deprotection is required to build a peptide chain. sigmaaldrich.comsci-hub.st For instance, a common building block in Fmoc-based SPPS is Fmoc-D-Dap(Boc)-OH, where the Fmoc group is temporarily protecting the α-amino group for chain elongation, and the Boc group provides stable protection for the β-amino group. peptide.comsigmaaldrich.com

Other protecting groups that offer orthogonality with Boc include:

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These are removed by hydrazine treatment and are stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively. sigmaaldrich.com

Mtt (4-methyltrityl): This group is labile to mild acid conditions, allowing for its removal while the Boc group remains intact under specific conditions. sigmaaldrich.com

Nosyl (Ns, 2-nitrobenzenesulfonyl): The Ns group can be removed under mild reducing conditions and can also facilitate N-alkylation at the protected nitrogen. iris-biotech.de

Table 1: Orthogonal Protecting Groups for Diaminopropionic Acid Derivatives

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Alloc, Dde, ivDde, Ns |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Alloc, Dde, ivDde, Ns |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Boc, Fmoc |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Boc, Fmoc |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine | Boc, Fmoc |

| 4-Methyltrityl | Mtt | Mild Acid (e.g., 1% TFA in DCM) | Boc (under specific conditions), Fmoc |

| 2-Nitrobenzenesulfonyl | Ns | Mild reducing agents (e.g., thiols) | Boc, Fmoc |

Amidation and Acylation Reactions at the beta-amino Site

Following the selective deprotection of the β-amino group, amidation and acylation reactions can be performed to introduce a wide range of functionalities. This is a key strategy for creating branched peptides, attaching reporter groups, or synthesizing peptide-drug conjugates. After the removal of the Boc group from this compound (or a similarly protected derivative), the resulting free β-amino group can be coupled with carboxylic acids using standard peptide coupling reagents.

Common coupling reagents include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) glpbio.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

For example, the free β-amino group can be acylated with fatty acids to create lipidated peptides, or with other amino acids to form branched peptide structures. This approach has been used in the synthesis of peptide dendrimers where the Dap residue serves as a branching point. chimia.chresearchgate.netacs.org

Conjugation Methodologies via the beta-amino Group

The β-amino group of Dap is a versatile handle for conjugation to other molecules, including fluorescent dyes, chelating agents, and therapeutic compounds. chimia.chbeilstein-journals.org After deprotection, the primary amine can react with various electrophiles to form stable linkages.

One common application is the attachment of fluorescent probes. For instance, the β-amino group can be reacted with dansyl chloride to create fluorescently labeled amino acids. This allows for the tracking and quantification of peptides in biological systems.

Another important application is in the synthesis of bioconjugates for medical imaging and therapy. beilstein-journals.orgacs.org For example, a chelating agent can be assembled on the N-terminus of a peptide, which includes a deprotected Dap residue, to create a construct capable of binding radiometals like technetium-99m. acs.org The β-amino group of Dap can also be used to attach targeting ligands or cytotoxic drugs. beilstein-journals.org In one study, a 2-FPBA moiety was shown to conjugate with 1,2-diaminopropionic acid to form an IzB complex. nih.gov

Modifications at the Carboxyl and alpha-Amino Termini

In addition to modifications at the β-amino group, the carboxyl and α-amino termini of this compound are also amenable to a variety of chemical transformations.

Esterification and Amide Bond Formation at the C-terminus

The carboxylic acid group of this compound can be converted to esters or amides. Esterification is often performed to protect the C-terminus during synthesis or to modify the pharmacokinetic properties of the final peptide. Methyl or ethyl esters can be synthesized, and in some cases, more complex esters are used as part of a larger synthetic strategy. mdpi.com

Amide bond formation at the C-terminus is a fundamental step in peptide synthesis. The carboxylic acid can be activated using standard coupling reagents and then reacted with an amine to form an amide. This is the basis for elongating a peptide chain from the C-terminus or for attaching the amino acid to a solid support in SPPS.

N-Alkylation and N-Acylation at the alpha-amino Group (post-deprotection)

The α-amino group of this compound is typically protected during peptide synthesis, often with an Fmoc group in the context of Fmoc-SPPS. Once the desired peptide sequence is assembled, the terminal Fmoc group is removed to reveal a free α-amino group. This amine can then be subjected to N-alkylation or N-acylation reactions.

N-alkylation, the introduction of an alkyl group onto the nitrogen, can be achieved through methods like reductive amination. mdpi.comnih.govresearchgate.net This modification can alter the peptide's conformation, stability, and biological activity. N-acylation involves the reaction of the α-amino group with a carboxylic acid or its activated derivative to form an amide bond. This is a common strategy for capping the N-terminus of a peptide, for example, by acetylation with acetic anhydride. chimia.ch

Solid-Phase Synthesis Applications for this compound Derivatives

This compound and its orthogonally protected derivatives are extensively used in solid-phase peptide synthesis (SPPS). sci-hub.stacs.orgbeilstein-journals.orgmdpi.com SPPS allows for the efficient and automated synthesis of peptides by building the peptide chain on a solid resin support. googleapis.com

In a typical Fmoc-based SPPS strategy, an Fmoc-protected amino acid, such as Fmoc-D-Dap(Boc)-OH, is coupled to the resin-bound peptide chain. peptide.comsigmaaldrich.com The Fmoc group is then removed with a base, and the next Fmoc-protected amino acid is coupled. This cycle is repeated until the desired sequence is obtained. The Boc-protected β-amino group of the Dap residue remains intact throughout this process. beilstein-journals.orgmdpi.com

Once the peptide chain is assembled, the side-chain protecting groups can be selectively removed to allow for on-resin modifications. For example, the Boc group on the Dap side chain can be cleaved with acid, and the exposed β-amino group can be used for cyclization, branching, or conjugation. sigmaaldrich.combeilstein-journals.org This approach has been used to synthesize a wide variety of complex peptides, including:

Branched and Dendritic Peptides: Dap derivatives are used as branching points to create peptide dendrimers with applications in catalysis and drug delivery. chimia.chacs.orggoogleapis.com

Cyclic Peptides: The β-amino group can be used to form a lactam bridge with a C-terminal carboxyl group or a side-chain carboxyl group of another amino acid. sigmaaldrich.com

Labeled and Conjugated Peptides: As described earlier, the β-amino group is a convenient site for attaching reporter groups, drugs, or other molecules. beilstein-journals.orgacs.org

The use of this compound and its derivatives in SPPS provides a powerful platform for creating peptides with novel structures and functions. sci-hub.stacs.orgbeilstein-journals.orgmdpi.com

Resin Attachment Strategies

Common resins used for this purpose include:

Wang Resin: This resin is used to generate a peptide with a C-terminal carboxylic acid. The attachment is an ester linkage formed between the carboxylic acid of the amino acid and the hydroxymethyl group on the resin.

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that also yields a C-terminal carboxylic acid upon cleavage. issuu.com The attachment of the first amino acid is performed under milder conditions compared to other resins, which helps to prevent side reactions like racemization. The loaded resin, H-D-Dap(Boc)-2-chlorotrityl resin, is commercially available. issuu.com

Merrifield Resin: A classic resin in Boc-based SPPS, it consists of a chloromethylated polystyrene support. sigmaaldrich.com Attachment involves converting the Boc-protected amino acid to its cesium salt, which then displaces the chloride on the resin to form an ester bond. sigmaaldrich.com

Rink Amide Resin: This resin is employed when the desired final product is a peptide amide. uci.edu After the synthesis is complete, cleavage from this resin yields a C-terminal amide group. uci.edu

The general procedure for resin attachment begins with swelling the resin in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). sigmaaldrich.comuci.edu The N-alpha-protected amino acid is then coupled to the resin, often using a coupling agent or by pre-activating the amino acid. sigmaaldrich.com

Table 1: Common Resin Attachment Strategies for D-Dap Derivatives

| Resin Type | Functional Group | Typical N-α Protection | Resulting C-Terminus | Attachment Chemistry Example |

| Wang Resin | p-alkoxybenzyl alcohol | Fmoc | Carboxylic Acid | Esterification using a carbodiimide (B86325) (e.g., DIC) and a catalyst (e.g., DMAP). |

| 2-Chlorotrityl Chloride Resin | Chlorotrityl | Fmoc | Carboxylic Acid | Direct reaction of the Fmoc-amino acid with the resin in the presence of a hindered base like diisopropylethylamine (DIEA). uci.edu |

| Merrifield Resin | Chloromethyl | Boc | Carboxylic Acid | Nucleophilic substitution using the cesium salt of the Boc-amino acid. sigmaaldrich.com |

| Rink Amide Resin | Fmoc-protected amino-linker | Fmoc | Amide | The resin is first deprotected (Fmoc removal) and then the first amino acid is coupled using standard peptide coupling reagents (e.g., HATU, HOBt/DIC). sigmaaldrich.com |

Sophisticated Analytical and Spectroscopic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of H-D-Dap(boc)-OH, confirming its structure and stereochemistry.

While one-dimensional ¹H and ¹³C NMR provide initial structural data, two-dimensional (2D) NMR experiments are employed to unambiguously assign all proton and carbon signals and to elucidate through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would prominently display a cross-peak between the alpha-proton (α-H) and the two beta-protons (β-H) of the diaminopropionic acid backbone, confirming their connectivity. researchgate.netyoutube.comsdsu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals protons that are close to each other in space, irrespective of their bond connectivity. This is particularly useful for conformational analysis. In this compound, NOESY could show correlations between the protons of the tert-butoxycarbonyl (Boc) group and protons on the amino acid backbone, providing insights into the spatial orientation of the protecting group. researchgate.netresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.netyoutube.comprinceton.edu This technique is essential for assigning the specific carbon signals of the α-carbon, β-carbon, and the methyl carbons of the Boc group based on the chemical shifts of their attached protons.

Interactive Table: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Protons | Correlating Atom(s) | Type of Information |

| COSY | α-H | β-H₂, | ³J (three-bond) H-H coupling |

| NOESY | Boc-group CH₃ | α-H, β-H₂ | Through-space proximity |

| HSQC | α-H | α-C | ¹J (one-bond) C-H connectivity |

| β-H₂ | β-C | ¹J (one-bond) C-H connectivity | |

| Boc-group CH₃ | Boc-group CH₃ carbons | ¹J (one-bond) C-H connectivity | |

| HMBC | α-H | Carboxyl C=O | ²J/³J C-H long-range coupling |

| β-H₂ | α-C, Carboxyl C=O | ²J/³J C-H long-range coupling | |

| Boc-group CH₃ | Boc quaternary C, Boc C=O | ²J/³J C-H long-range coupling |

At room temperature, the NMR signals for molecules with flexible structures can be broad due to the rapid interconversion between different conformations. researchgate.netscielo.br this compound has rotational freedom around its single bonds, particularly the Cα-Cβ bond. Variable Temperature (VT) NMR studies can be used to investigate these dynamics. By lowering the temperature of the NMR experiment, the rate of conformational exchange can be slowed. researchgate.netscielo.br If the exchange is slow enough on the NMR timescale, the broad signals may resolve into sharp, distinct signals for each populated conformer, allowing for their individual characterization and the determination of the energy barriers between them. researchgate.netnih.gov

Assessing the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can have significant consequences in peptide synthesis and biological applications. While chiral chromatography is a common method, NMR can also be used. This is achieved by reacting the amino acid with a chiral derivatizing agent (chiral auxiliary) to form diastereomers. Since diastereomers have different physical properties, they are distinguishable in an achiral environment. Their NMR spectra will exhibit distinct signals with different chemical shifts for the D- and L-forms, allowing for the quantification of the enantiomeric excess. Alternatively, a chiral solvating agent can be added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, again leading to the resolution of signals for the D- and L-forms.

Mass Spectrometry (MS) in Mechanistic and Purity Profiling

Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a compound. It is also instrumental in structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. mdpi.com This allows for the determination of the elemental formula of this compound, which has a molecular formula of C₈H₁₆N₂O₄ and a monoisotopic mass of 204.10996 Da. iris-biotech.de When analyzed by electrospray ionization (ESI) in positive mode, the compound is typically observed as the protonated molecule, [M+H]⁺. HRMS can distinguish the experimental m/z of [C₈H₁₇N₂O₄]⁺ (205.11828) from other ions with the same nominal mass but different elemental compositions, thus unequivocally confirming the compound's chemical formula. mdpi.com

Interactive Table: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₈H₁₆N₂O₄ | 204.10996 |

| [M+H]⁺ | C₈H₁₇N₂O₄⁺ | 205.11828 |

| [M+Na]⁺ | C₈H₁₆N₂O₄Na⁺ | 227.10022 |

| [M-H]⁻ | C₈H₁₅N₂O₄⁻ | 203.10263 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented, and the resulting fragment ions (product ions) are analyzed. ijcap.inwikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that acts as a structural fingerprint for the molecule. wikipedia.orgthermofisher.com For the [M+H]⁺ ion of this compound (m/z 205.1), characteristic fragmentation pathways would include:

Loss of isobutylene: A neutral loss of 56 Da (C₄H₈) from the Boc group, resulting in a prominent fragment ion at m/z 149.1.

Loss of the entire Boc group: A neutral loss of 100 Da (C₅H₈O₂) to give a fragment at m/z 105.1.

Loss of water: A neutral loss of 18 Da (H₂O) from the carboxylic acid, leading to an ion at m/z 187.1.

Loss of formic acid: A neutral loss of 46 Da (CH₂O₂) from the carboxylic acid group after initial fragmentation, leading to an ion at m/z 159.1.

Elucidating these fragmentation pathways helps to confirm the connectivity of the molecule and the identity of its protecting group. thermofisher.comnih.gov

Impurity Identification and Quantification in Synthetic Batches

The rigorous quality control of this compound synthetic batches is critical for its application in fields like peptide synthesis. The identification and quantification of impurities are integral to ensuring the reliability of subsequent research. Impurity analysis is a key component of drug development, as the chemical structure of impurities can influence toxicity and synthetic pathway efficiency beilstein-journals.org.

Common impurities in synthetic batches can include residual starting materials, by-products from the introduction of the tert-butoxycarbonyl (Boc) protecting group, and solvents sigmaaldrich.com. Water is also a frequently noted impurity, sometimes present at levels around 3% sigmaaldrich.com. Analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess purity, with standards often requiring a minimum purity of 98% sigmaaldrich.comiris-biotech.deiris-biotech.dechemimpex.com.

The general workflow for impurity analysis involves:

Sample Preparation : Dissolving the sample in a suitable solvent mixture .

Detection : Utilizing UHPLC/HPLC systems to detect trace components .

Identification : Employing mass spectrometry (MS) in conjunction with chromatography (LC-MS) to obtain structural information from fragmentation patterns, which is then compared against databases or synthesized standards to confirm impurity structures beilstein-journals.org.

This systematic approach ensures that batches of this compound meet the stringent purity requirements for research and development.

Chromatographic Techniques for Purification and Enantiomeric Resolution

Chromatography is an indispensable tool for both the purification and the analysis of chiral compounds like this compound nih.gov. Enantiomers of a compound possess identical physical properties but differ in their interaction with other chiral molecules, a principle that is the foundation of chiral chromatography sigmaaldrich.com. Reversed-phase HPLC is a versatile and widely used strategy for the purification of synthetic peptides and protected amino acids nih.gov.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a premier method for determining the enantiomeric excess (ee) of this compound due to its high resolution, sensitivity, and specificity heraldopenaccess.us. This technique separates the D- and L-enantiomers by passing them through a column containing a chiral stationary phase (CSP) sigmaaldrich.comnih.gov.

The determination of enantiomeric excess is crucial in the quality control of chiral pharmaceutical agents heraldopenaccess.us. The process involves comparing the peak areas of the two enantiomers in the chromatogram. For this compound, this method can confirm high enantiomeric purity, with values often exceeding 99% ee . Nonspecific detectors, such as UV detectors, are commonly used in this process heraldopenaccess.us.

| Parameter | Condition | Reference |

|---|---|---|

| Mobile Phase | Hexane:Isopropanol (80:20) | |

| Detection | UV at 254 nm | |

| Expected Purity | > 99% ee |

Preparative Chromatography for Large-Scale Purification

When larger quantities of highly pure this compound are required, preparative chromatography is the method of choice. This technique adapts analytical HPLC methods to a larger scale, using columns with wider diameters and higher loading capacities to handle gram to kilogram quantities of material nih.govevotec.com.

Preparative HPLC is a powerful tool for the high-resolution purification of amino-acid derivatives, peptides, and other complex molecules evotec.com. The process can be automated and mass-directed, allowing for efficient isolation of the target compound from unreacted starting materials and synthesis by-products evotec.com. The goal is to achieve high purity (often >98%) for the isolated product, making it suitable for demanding applications . Various stationary phases (like C18, C4, or diphenyl) and mobile phase compositions can be employed to optimize the separation nih.gov. The ultimate aim is to develop a robust purification strategy that is both efficient and scalable nih.govevotec.com.

X-ray Crystallography of this compound Co-crystals or Derivatives (If Applicable)

Crystal Structure Determination and Intermolecular Interactions

The process of crystal structure determination begins with growing a suitable single crystal, which is then exposed to an X-ray beam nih.gov. The resulting diffraction pattern is analyzed to determine the unit cell dimensions and the symmetry of the crystal packing nih.gov. The intensities of the diffracted spots are used to calculate an electron density map, from which the molecular structure is built and refined nih.gov.

A critical aspect of analyzing a crystal structure is the study of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern how molecules are arranged in the solid state mdpi.comrsc.org. In the context of a co-crystal containing an this compound derivative, analysis would focus on the hydrogen-bonding patterns between the amino acid derivative and the co-former molecule nih.govrsc.org. These interactions are fundamental to the stability and properties of the crystalline material mdpi.com. Computational methods, such as Density Functional Theory (DFT), can complement experimental X-ray data to provide deeper insights into the energetics of these interactions mdpi.com.

Applications of H D Dap Boc Oh As a Versatile Building Block in Complex Chemical Synthesis

Incorporation into Peptide and Peptidomimetic Structures

H-D-Dap(boc)-OH is extensively utilized in the synthesis of peptides and peptidomimetics, molecules that mimic the structure and function of natural peptides. ethz.ch The presence of the Boc (tert-butoxycarbonyl) protecting group on the β-amino group and a free α-amino group allows for its direct use in standard peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS). biosynth.com This strategic protection scheme enables the selective elongation of the peptide chain from the α-amino group, while the β-amino group remains available for later modifications.

Synthesis of Cyclic Peptides and Peptide Conjugates

The bifunctional nature of this compound makes it an ideal component for the synthesis of cyclic peptides. After the linear peptide chain is assembled, the Boc-protected β-amino group can be deprotected and subsequently cyclized with the C-terminal carboxyl group or another side chain, forming a macrocyclic structure. peptide.com This cyclization strategy is a powerful tool for enhancing the stability, receptor affinity, and bioavailability of peptides.

Furthermore, the β-amino group serves as a convenient handle for the attachment of various molecular entities to create peptide conjugates. These conjugates can include reporter groups, cytotoxic agents for targeted drug delivery, or moieties that enhance cell penetration. For instance, this compound has been employed in the synthesis of peptide conjugates with ferrocene, a redox-active organometallic compound, to study electron transfer processes in peptide systems. mdpi.com

Preparation of Beta-Turn and Gamma-Turn Inducing Scaffolds

Beta-turns and gamma-turns are crucial secondary structural motifs in proteins and peptides, often playing a key role in molecular recognition and biological function. libretexts.orgproteopedia.org A beta-turn consists of four amino acid residues, stabilized by a hydrogen bond between the carbonyl group of the first residue and the amide proton of the fourth. proteopedia.org A gamma-turn involves three residues with a hydrogen bond between the first and third residues. libretexts.org

Construction of Heterocyclic and Macrocyclic Systems

Beyond its applications in peptide chemistry, this compound is a valuable precursor for the synthesis of a diverse range of heterocyclic and macrocyclic compounds. iris-biotech.de The two amino groups, with their orthogonal protection potential, provide multiple reaction sites for the construction of complex ring systems.

Utilization in the Synthesis of Non-Natural Amino Acids

This compound serves as a chiral scaffold for the synthesis of various non-natural amino acids. The free α-amino group and the protected β-amino group can be selectively modified to introduce different functionalities and create novel amino acid derivatives with unique properties. iris-biotech.de These non-natural amino acids can then be incorporated into peptides to confer enhanced stability, altered biological activity, or novel structural features.

Precursor for Diversified Molecular Scaffolds

The chemical versatility of this compound allows it to be used as a starting material for the generation of diverse molecular scaffolds. peptide.commedchemexpress.com Through a series of chemical transformations targeting the amino and carboxyl groups, a wide array of complex molecules can be constructed. These scaffolds can serve as the core structures for the development of new therapeutic agents, molecular probes, and materials with specific functions. The ability to build upon the chiral framework of this compound provides an efficient route to libraries of structurally diverse compounds for high-throughput screening and drug discovery efforts.

Bioconjugation Chemistry and Probe Development (Non-Clinical Focus)

The strategic placement of the Boc-protecting group on the α-amine while leaving the β-amino group accessible makes this compound a cornerstone for developing advanced bioconjugates and chemical probes. This arrangement facilitates its incorporation into peptide sequences via standard synthesis protocols, with the β-amino group serving as a unique chemical handle for subsequent modifications, separate from the peptide backbone and other side chains.

The ability to introduce reporter groups at specific locations within a peptide or protein is crucial for studying biological processes. This compound provides a precise anchor point for such modifications. After incorporating the Dap residue into a peptide sequence using its carboxyl and α-amino groups, the Boc group can be removed under acidic conditions, and the now-free α-amino group can participate in further peptide bond formation. The β-amino group, however, remains available for selective conjugation with a wide array of reporter molecules.

This site-specific labeling is invaluable for creating probes to investigate protein structure, function, and interactions. nih.gov Common strategies involve coupling the β-amino group with:

Fluorophores: For use in fluorescence microscopy, FRET (Förster Resonance Energy Transfer) studies, and immunoassays.

Biotin: For high-affinity binding to avidin (B1170675) or streptavidin, enabling purification, immobilization, or detection.

Click Chemistry Handles: Groups such as azides or alkynes can be attached to the β-amino group. medchemexpress.comthieme-connect.de These bio-orthogonal handles allow for highly efficient and specific "click" reactions with complementary probes, even in complex biological mixtures. thieme-connect.deiris-biotech.de

The use of D-amino acids like this compound can also confer increased proteolytic resistance to the resulting peptide probes, enhancing their stability in biological systems. mdpi.com

Table 1: Examples of Reporter Groups and Chemistries for Site-Specific Labeling via Dap Residues

| Reporter Type | Chemical Handle on Dap | Conjugation Chemistry | Application Example |

| Fluorescent Dye | Free Amine (-NH₂) | Amide Coupling (e.g., NHS-ester) | Protein tracking, FRET |

| Biotin | Free Amine (-NH₂) | Amide Coupling (e.g., NHS-ester) | Affinity purification, Western blotting |

| Click Chemistry | Azide (B81097) (-N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Bio-orthogonal labeling |

| Click Chemistry | Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Live-cell imaging |

Beyond simple labeling, this compound is a fundamental component in the design of sophisticated linkers for various chemical biology tools. Its structure allows it to act as a branching point or a spacer to connect different functional moieties. For instance, in the synthesis of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the linker's nature is critical for efficacy.

Derivatives of diaminopropionic acid are employed to construct cleavable and non-cleavable linkers. medchemexpress.com The β-amino group can be functionalized to attach a payload (like a drug or a fluorophore), while the rest of the amino acid is integrated into a peptide that might target a specific enzyme or protein. The precise stereochemistry and defined length offered by using this compound contribute to the linker's optimal spatial orientation and stability. Researchers have utilized Dap derivatives to create linkers containing azide groups for click chemistry applications, enabling the modular assembly of complex bioconjugates. medchemexpress.comiris-biotech.de

Role in Supramolecular Chemistry and Advanced Materials Research

Supramolecular chemistry focuses on the non-covalent interactions that guide the self-assembly of molecules into larger, ordered structures. researchgate.netmdpi.com this compound is an exemplary building block for creating molecules designed to self-assemble into functional materials like gels and complex polymers. researchgate.net

Amphiphiles are molecules that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) parts. core.ac.uk this compound can be readily converted into a peptide amphiphile (PA). Typically, a long alkyl chain (the hydrophobic tail) is attached to the β-amino group, while the amino acid head (the hydrophilic part) can be extended into a short peptide sequence. nih.gov

These engineered PAs, when placed in an aqueous solution, spontaneously self-assemble to minimize the unfavorable interaction between the hydrophobic tails and water. core.ac.uk This process is driven by a combination of non-covalent forces, including hydrogen bonding between the peptide backbones, hydrophobic collapse of the alkyl tails, and electrostatic interactions. frontiersin.orgnih.gov The resulting nanostructures can take various forms, such as nanofibers, nanotubes, or spherical micelles, depending on the precise molecular design of the PA. core.ac.uknih.gov

The self-assembly of this compound-derived PAs can lead to the formation of hydrogels—three-dimensional networks of nanofibers that entrap large amounts of water. frontiersin.orgjpt.com These peptide-based hydrogels are of significant interest because they are often biocompatible and can mimic the natural extracellular matrix. jpt.comupenn.edu

The process begins with the self-assembly of monomers into nanofibers, which then physically cross-link to form a stable gel matrix. upenn.edu The properties of the resulting hydrogel, such as its stiffness and stability, can be tuned by modifying the peptide sequence or the hydrophobic tail. The incorporation of D-amino acids can enhance the gel's resistance to enzymatic degradation. mdpi.com These materials have potential applications in tissue engineering and controlled-release systems. jpt.com

Table 2: Factors Influencing Self-Assembly and Hydrogelation of Peptide Amphiphiles

| Factor | Description | Effect on Assembly |

| Peptide Sequence | The amino acid composition of the hydrophilic head. | Influences hydrogen bonding, secondary structure (e.g., β-sheets), and electrostatic interactions. nih.gov |

| Hydrophobic Tail | The length and nature of the alkyl chain. | Governs the strength of the hydrophobic driving force for assembly. rsc.org |

| pH | The acidity or basicity of the solution. | Affects the charge state of acidic and basic residues, altering electrostatic interactions. jpt.com |

| Ionic Strength | The concentration of salts in the solution. | Can screen electrostatic repulsion, promoting the aggregation of charged PAs. jpt.com |

This compound and its derivatives are also instrumental in synthesizing bio-inspired polymers with defined, repeating structures known as foldamers. cnr.it These are oligomers that adopt specific secondary structures reminiscent of proteins, such as helices or sheets. Because this compound is a non-natural amino acid, it can be used to create peptide backbones with novel conformational properties. mdpi.com

For example, polymers of diaminopropionic acid have been used to create unique helical structures. cnr.it In one study, a series of peptides containing L-Dap were synthesized and subsequently converted to create flat, ribbon-like foldamers composed of Cα,β-didehydroalanine (∆Ala) residues. cnr.it The synthesis relied on using a protected Dap precursor to build the initial peptide chain before chemical modification. cnr.it Such controlled, bio-inspired polymeric architectures are being explored for applications in nanotechnology and molecular electronics due to their predictable and stable three-dimensional shapes. researchgate.nettandfonline.com

Mechanistic Investigations and Reaction Chemistry of H D Dap Boc Oh

Reactivity Profiles of the Protected Diaminopropionic Acid Scaffold.biosynth.comresearchgate.net

The chemical behavior of H-D-Dap(boc)-OH is dictated by the interplay of its three functional groups: the α-carboxylic acid, the α-amino group protected by a tert-butyloxycarbonyl (Boc) group, and the free β-amino group. This arrangement allows for a range of selective chemical transformations.

Reactions at the alpha-Carboxyl Group

The α-carboxyl group of this compound readily participates in reactions typical of carboxylic acids, most notably esterification and amide bond formation. These reactions are fundamental in peptide synthesis and the creation of more complex molecular architectures.

Esterification: The carboxylic acid can be converted to various esters. For instance, treatment with an alcohol in the presence of an acid catalyst or with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding ester. biosynth.com These esterifications are often employed to temporarily protect the carboxyl group or to modify the solubility and reactivity of the molecule.

Amide Bond Formation: The α-carboxyl group is a key site for peptide bond formation. masterorganicchemistry.com Coupling with the amino group of another amino acid or peptide is typically achieved using standard peptide coupling reagents. These reagents activate the carboxyl group, facilitating nucleophilic attack by the amine. The choice of coupling reagent and conditions is critical to minimize side reactions, particularly racemization at the α-carbon. mdpi.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Description |

| DCC (Dicyclohexylcarbodiimide) | A widely used, cost-effective reagent, though it can lead to the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325), simplifying byproduct removal through aqueous extraction. Often used with additives like HOBt or HOAt to suppress side reactions. |

| HOBt (1-Hydroxybenzotriazole) | An additive used with carbodiimides to minimize racemization and improve coupling efficiency. nih.gov |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective coupling reagent, particularly for sterically hindered amino acids, known for fast reaction times and high yields. |

Reactions at the beta-Amino Group (post-deprotection or selectively protected).biosynth.comnih.govarkat-usa.org

The reactivity of the β-amino group is often exploited after the selective removal of a protecting group, or if it was never protected initially, allowing for derivatization at this position. The pKa of the β-amino group's conjugate acid in diaminopropionic acid (DAP) is reported to be between 6.3 and 7.5, making it a potent nucleophile under appropriate conditions. nih.gov

Acylation: The β-amino group can be acylated to form amides. This is a common strategy to introduce a variety of functional groups or to build branched peptide structures. The selective acylation of the β-amino group in the presence of an unprotected α-carboxyl group can be challenging and often requires careful control of pH and the use of specific activating agents.

Alkylation: The β-amino group can undergo alkylation reactions. However, this is generally less common in peptide synthesis due to the potential for over-alkylation and other side reactions.

Conjugation: The nucleophilic nature of the β-amino group allows for its use in conjugation reactions, for example, with activated esters or other electrophilic species to attach labels, linkers, or other molecules of interest. iris-biotech.de

Deprotection Chemistry of the N-alpha-Boc Group.nih.govfishersci.co.uk

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. total-synthesis.comnumberanalytics.com

Acid-Labile Deprotection Mechanisms.biosynth.comnih.govfishersci.co.ukmedchemexpress.com

The removal of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727). wikipedia.orgnih.gov

The mechanism of acid-catalyzed deprotection proceeds as follows:

Protonation: The acid protonates the carbonyl oxygen of the Boc group. total-synthesis.com

Fragmentation: The protonated carbamate (B1207046) is unstable and fragments to form a stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.com The formation of gaseous carbon dioxide provides a strong thermodynamic driving force for the reaction.

Table 2: Common Reagents for Boc Deprotection

| Reagent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Typically used neat or in a 1:1 mixture with a solvent like DCM at room temperature. masterorganicchemistry.com | Highly effective and common, but TFA is corrosive and should be handled with care. acsgcipr.org |

| Hydrochloric Acid (HCl) | Used as a solution in an organic solvent such as dioxane (e.g., 4M HCl in dioxane) or methanol. wikipedia.orgnih.gov | Provides a less volatile alternative to TFA. researchgate.net |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Can be used for selective deprotection in the presence of other acid-sensitive groups. wikipedia.orgbzchemicals.com | Offers alternative selectivity compared to protic acids. |

Side Reactions During Deprotection and Mitigation Strategies.fishersci.co.uk

The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation. total-synthesis.comwikipedia.org This is particularly problematic for amino acids with nucleophilic side chains, such as tryptophan and methionine.

t-Butylation: The highly electrophilic tert-butyl cation can attack electron-rich aromatic rings (like the indole (B1671886) ring of tryptophan) or sulfur-containing side chains (like the thioether of methionine). total-synthesis.com

To prevent these unwanted side reactions, "scavengers" are added to the deprotection cocktail. These scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the amino acid side chains. wikipedia.org

Table 3: Common Scavengers for Boc Deprotection

| Scavenger | Purpose |

| Anisole | Traps the tert-butyl cation, preventing the alkylation of tryptophan. wikipedia.org |

| Thioanisole | A more potent scavenger than anisole, also effective in preventing methionine alkylation. wikipedia.org |

| 1,2-Ethanedithiol (EDT) | A commonly used scavenger for protecting sulfur-containing residues. |

| Triisopropylsilane (TIS) | Reduces the tert-butyl cation to isobutane (B21531) and can also reduce other reactive species. |

Stereochemical Control and Retention in Transformations.fishersci.co.ukacs.org

Maintaining the stereochemical integrity of the chiral α-carbon is of paramount importance in the synthesis of peptides and other biologically active molecules. mdpi.com For this compound, this means preserving the D-configuration throughout its chemical transformations.

Racemization during Carboxyl Group Activation: The most common pathway for racemization at the α-carbon of an amino acid occurs during the activation of the carboxyl group for amide bond formation. mdpi.com The formation of an oxazolone (B7731731) (or azlactone) intermediate, which has an acidic proton at the α-position, can lead to epimerization. The use of coupling additives like HOBt helps to suppress the formation of the oxazolone and thus minimize racemization. nih.gov

Deprotection Conditions: The acidic conditions used for Boc deprotection are generally considered to be mild enough not to cause significant racemization at the α-carbon. total-synthesis.com However, prolonged exposure to strong acids or elevated temperatures should be avoided.

Base-Mediated Epimerization: While less common for the reactions discussed, strong bases can cause epimerization at the α-carbon. mdpi.com Therefore, reaction conditions should be carefully chosen to avoid strongly basic environments, especially when the α-amino group is protected.

The careful selection of protecting groups, coupling reagents, and reaction conditions is essential to ensure that the desired stereochemistry of the diaminopropionic acid scaffold is retained throughout a synthetic sequence. fishersci.co.ukacs.org

Chirality Transfer in Derivatization Reactions

The stereochemical outcome of derivatization reactions involving chiral molecules like this compound is of paramount importance, as the biological activity of the resulting products is often intrinsically linked to their specific three-dimensional structure. Chirality transfer refers to the process by which the stereochemical information from a chiral center in a reactant is passed on to the product during a chemical transformation. In the context of amino acid derivatives, this ensures the retention of the desired enantiomeric or diastereomeric form.

Peptide-based catalysts and chiral auxiliaries are frequently employed to create a chiral environment that influences the stereochemical course of a reaction. clemson.edu Peptides, composed of amino acids, can establish well-defined chiral spaces rich with stereochemical information, which is then transferred during the reaction. clemson.edu This principle is fundamental in asymmetric synthesis, where the goal is to produce a single stereoisomer.

A notable strategy in the synthesis of α-amino acid derivatives involves the transfer of chirality from a sulfur stereocenter to the α-carbon. researchgate.net In one such process, an O-silyl N-iminosulfinyl N,O-ketene aminal intermediate undergoes a acs.orgnih.gov-sigmatropic rearrangement. researchgate.net This rearrangement facilitates the enantioselective installation of an amino group at the α-position, with the chirality being effectively transferred from the sulfur atom to the carbon atom. researchgate.net

Successful chirality transfer is often demonstrated by the high stereochemical purity of the final product. For instance, in the synthesis of related β,β-dimethylated amino acid building blocks, it was confirmed that the reactions proceeded with minimal epimerization, yielding the product with an enantiomeric excess (ee) of over 95%. acs.org This high degree of stereochemical integrity indicates that the inherent chirality of the starting material was effectively transferred throughout the synthetic sequence. acs.org The ability to control these transformations without losing chiral information is critical for synthesizing peptidomimetics and other complex molecules where specific stereoisomers are required. acs.org

Epimerization Studies at the alpha-Carbon

Epimerization is the interconversion of one epimer to another, which, in the context of amino acids, involves a change in the configuration at a single stereogenic center, most commonly the α-carbon. mdpi.comlibretexts.org This side reaction is a significant concern during peptide synthesis and derivatization, as it can lead to a mixture of diastereomers that are often difficult to separate and may possess different biological activities. mdpi.com

The primary mechanism for epimerization at the α-carbon involves the abstraction of the α-proton by a base. mdpi.comlibretexts.org This deprotonation step results in the formation of a planar, achiral enolate intermediate. libretexts.org Subsequent re-protonation of this enolate can occur from either face, leading to a mixture of the original stereoisomer and its epimer. mdpi.comlibretexts.org Amino acids with electron-withdrawing groups in their side chains are particularly susceptible to this process, as these groups can stabilize the anionic enolate intermediate. mdpi.com Another pathway for the loss of stereochemical integrity, especially during the activation of the carboxyl group for peptide coupling, is through the formation of an oxazol-5(4H)-one intermediate (also known as an azlactone). mdpi.comwiley-vch.de Base-catalyzed enolization of this intermediate leads to the loss of chirality at the α-carbon. wiley-vch.de

The choice of reaction conditions, particularly the base and solvent, plays a critical role in the extent of epimerization. Studies on coupling reactions have shown that epimerization can occur to varying degrees. In one investigation involving the synthesis of monobactam analogues, a cesium carbonate (CsCO₃)-mediated coupling reaction was found to cause significant epimerization at the α-carbon. acs.org NMR analysis of the resulting product revealed a 3:2 mixture of diastereomers, highlighting the propensity of this reaction condition to compromise the stereochemical purity. acs.org

Conversely, other synthetic strategies have demonstrated that epimerization can be effectively minimized. In the synthesis of Boc-β,β-diMe-d-Dab(Cbz)-OH, the product was obtained with minimal epimerization of the α-carbon. acs.org Analysis of the diastereomeric amides formed by coupling with (R)- and (S)-α-methylbenzylamine indicated that the enantiomeric excess of the α-carbon was greater than 95%. acs.org This demonstrates that with careful selection of reagents and conditions, the chiral integrity of the α-carbon can be preserved during derivatization.

| Reaction / Compound | Conditions / Reagents | Observed Stereochemical Outcome | Reference |

|---|---|---|---|

| AMS Derivative Coupling | CsCO₃-mediated coupling | 3:2 mixture of diastereomers due to α-carbon epimerization | acs.org |

| Boc-β,β-diMe-d-Dab(Cbz)-OH Synthesis | Coupling with (R)- and (S)-α-methylbenzylamine for analysis | Minimal epimerization at the α-carbon (>95% ee) | acs.org |

Computational Chemistry and Theoretical Modeling of H D Dap Boc Oh and Its Derivatives

Conformational Analysis and Energy Landscapes

The three-dimensional structure of H-D-Dap(boc)-OH is not static; it exists as an ensemble of interconverting conformers. Understanding the preferred shapes and the energy associated with them is crucial, as these factors govern the molecule's interactions and reactivity.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) provides a computationally efficient way to explore the conformational space of molecules. nih.govnih.gov By representing atoms as spheres and bonds as springs, MM force fields calculate the potential energy of a molecule as a function of its geometry. This approach is well-suited for scanning the numerous possible arrangements arising from the rotation around single bonds in this compound.

Molecular dynamics (MD) simulations build upon MM by introducing the element of time, allowing for the observation of the dynamic behavior of the molecule. nih.gov An MD simulation tracks the movements of atoms over time by solving Newton's equations of motion. This provides a view of the conformational landscape and the transitions between different energy minima. For a molecule like this compound, MD simulations can reveal how the flexible side chain, with its bulky Boc protecting group, explores different spatial arrangements and how intramolecular hydrogen bonds may form and break. biorxiv.org

For instance, MD simulations of peptides containing diaminopropionic acid have been used to understand their folding preferences and how they interact with their environment. tandfonline.comulisboa.pt Similar simulations on isolated this compound would likely focus on the torsional angles of the backbone (φ, ψ) and the side chain (χ), mapping out the potential energy surface to identify low-energy conformers.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Dihedral Angle | Atoms Defining the Angle | Description |

| φ (phi) | C'(-1) - N - Cα - C' | Defines the rotation around the N-Cα bond. |

| ψ (psi) | N - Cα - C' - O | Defines the rotation around the Cα-C' bond. |

| χ1 (chi1) | N - Cα - Cβ - Nβ | Defines the primary rotation of the side chain. |

| χ2 (chi2) | Cα - Cβ - Nβ - C(Boc) | Defines the orientation of the Boc protecting group. |

This table is a representation of the key degrees of freedom that would be analyzed in a computational study.

Quantum Chemical Calculations of Stable Conformations

While MM and MD are excellent for exploring a wide range of conformations, quantum chemical (QC) methods provide more accurate energy calculations and a detailed description of the electronic structure. nih.gov Methods like Density Functional Theory (DFT) are commonly used to optimize the geometries of the low-energy conformers identified through MM or MD searches and to calculate their relative stabilities with high accuracy. acs.orgacs.org

A study combining experimental techniques with QC calculations on protonated dipeptides containing diaminopropionic acid (Dap) has shown that the position of the Dap residue significantly influences the peptide's conformation. nih.gov Specifically, the charged side-chain amino group can form strong hydrogen bonds with the amide carbonyl groups, and the strength of these interactions is conformation-dependent. nih.gov For this compound, QC calculations would be essential to accurately model the subtle balance of forces, including intramolecular hydrogen bonding between the carboxylic acid, the α-amino group, and the Boc-protected β-amino group, which dictates the stability of different conformers. acs.orgdiva-portal.org

A typical computational workflow would involve an initial broad conformational search using a method like Bayesian optimization, followed by geometry optimization and energy calculation of the most promising candidates using a high-level QC method. acs.org

Table 2: Hypothetical Relative Energies of Stable this compound Conformers from Quantum Chemical Calculations

| Conformer ID | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Conf-A | 0.00 | Strong H-bond between carboxylic acid proton and α-amino nitrogen. |

| Conf-B | 0.75 | H-bond between β-amino N-H and carboxylic acid carbonyl. |

| Conf-C | 1.20 | Extended conformation with minimal intramolecular H-bonding. |

| Conf-D | 1.85 | H-bond involving the Boc carbonyl oxygen. |

This table represents plausible results from a DFT study, illustrating how different hydrogen bonding patterns would lead to different conformational stabilities. The data is illustrative and not from a specific published study on this compound.

Electronic Structure and Reactivity Predictions

Beyond determining structure, computational methods can predict the electronic properties of this compound, offering insights into its chemical reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals can predict where and how a molecule is likely to react. malayajournal.org

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the lone pairs of the oxygen and nitrogen atoms, making these sites nucleophilic. The LUMO, conversely, would be located on regions that can accept electrons, such as the carbonyl carbon of the carboxylic acid, indicating an electrophilic site. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. malayajournal.org

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 | Indicates the energy of the most available electrons for donation (nucleophilicity). |

| LUMO Energy | +1.2 | Indicates the energy of the lowest available orbital to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 7.7 | A large gap suggests high kinetic stability and lower overall reactivity. malayajournal.org |

This table provides representative values for a protected amino acid based on general principles of FMO theory. The values are illustrative.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. nih.gov For reactions involving this compound, such as peptide bond formation or side-chain modification, QC methods can be used to map out the entire reaction pathway.

This involves locating the transition state structure connecting reactants and products and calculating its energy, which corresponds to the activation energy of the reaction. For example, in a peptide coupling reaction, calculations could model the attack of the α-amino group on an activated carboxyl group of another amino acid, revealing the precise geometry and energetics of the tetrahedral intermediate and the subsequent transition state for its collapse. A study on the inhibition of glucosamine (B1671600) synthase by a derivative of diaminopropionic acid utilized semiempirical and molecular mechanics methods to investigate the energetics of the reaction pathway, demonstrating the feasibility of such computational approaches. nih.gov

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra, providing a direct link between a molecule's calculated structure and its experimental spectroscopic signature. This is particularly useful for confirming the identity of experimentally observed conformers. diva-portal.org

For this compound, simulating the infrared (IR) spectrum is a common approach. diva-portal.org By calculating the vibrational frequencies and their corresponding intensities for each stable conformer, a theoretical spectrum can be generated. Comparing these simulated spectra with experimental data, such as that from IR multiple photon dissociation (IRMPD) spectroscopy, allows for the confident assignment of specific spectral features to particular molecular structures and hydrogen-bonding patterns. nih.govresearchgate.net For example, the stretching frequency of the C=O bond in the carboxylic acid group is highly sensitive to its hydrogen-bonding environment and would appear at different wavenumbers in the simulated spectra of different conformers. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹³C, are sensitive to the local electronic environment and conformation. mdpi.com Quantum chemical calculations can predict these chemical shifts for different conformers. pnas.org Comparing these predicted shifts with experimental NMR data can help to determine the dominant conformation in solution or to characterize the distribution of conformers. mdpi.commdpi.com

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. For a molecule like N-β-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid (this compound), theoretical calculations can provide valuable insights into its electronic structure and conformational properties, which directly influence the chemical shifts of its nuclei.

Modern computational approaches for predicting ¹H and ¹³C NMR chemical shifts primarily fall into two categories: quantum mechanics (QM) calculations and machine learning (ML) models. nih.gov

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) is a widely used QM method for predicting NMR parameters. nih.govacs.org The process involves optimizing the molecular geometry of this compound to find its lowest energy conformation(s). Subsequently, an NMR calculation is performed on the optimized structure, typically using the Gauge-Independent Atomic Orbital (GIAO) method, to compute the absolute shielding tensors for each nucleus. wisc.edu These absolute values are then converted to chemical shifts (δ) by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. wisc.edu The accuracy of DFT predictions is highly dependent on the chosen functional and basis set, with typical root mean square errors (RMSE) for ¹H shifts being in the range of 0.2–0.4 ppm. nih.gov

Machine Learning (ML) and Empirical Methods: An alternative approach involves using machine learning algorithms, such as Graph Neural Networks (GNNs), trained on large databases of experimentally determined NMR spectra. nih.govnmrdb.org These models learn the complex relationships between a molecule's structure and its spectral properties. nmrdb.org Some advanced predictors can achieve a mean absolute error of less than 0.10 ppm for ¹H chemical shifts. nih.gov Simpler empirical methods use additivity rules based on substituent effects, where a base chemical shift value is adjusted based on the contributions of nearby functional groups. bas.bgucl.ac.uk

For this compound, these predictive methods can help assign protons in its complex structure, such as the diastereotopic protons of the methylene (B1212753) group (-CH₂-) and the methine proton (-CH-), whose shifts are sensitive to the molecule's conformation and the electronic environment created by the carboxylic acid, primary amine, and the bulky Boc-protecting group.

| Proton Group | Typical Experimental Chemical Shift Range (ppm) | Prediction Method | Reported Mean Absolute Error (ppm) |

|---|---|---|---|

| Boc (-C(CH₃)₃) | ~1.4 | DFT (B3LYP/6-31G*) | ~0.1 - 0.2 |

| Backbone (-CH-, -CH₂-) | ~3.0 - 4.0 | Graph Neural Network (GNN) | <0.10 - 0.28 nih.gov |

| Carboxylic Acid (-COOH) | ~10 - 12 (broad) | HOSE Code-based | ~0.2 - 0.3 nih.gov |

Vibrational Spectroscopy (IR, Raman) Modeling

Computational modeling of vibrational spectra, such as Infrared (IR) and Raman, provides a means to predict and interpret the vibrational modes of this compound. These simulations are crucial for assigning experimental bands to specific molecular motions, aiding in structural confirmation and conformational analysis.

The standard computational approach involves performing a harmonic frequency calculation, often using DFT methods. arxiv.org After geometry optimization, the second derivatives of the energy with respect to atomic displacements are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each vibration). diva-portal.org

For IR spectra, the intensities of the absorption bands are proportional to the square of the change in the molecular dipole moment during a specific vibration. arxiv.org For Raman spectra, intensities are related to the change in the molecular polarizability. arxiv.org Therefore, these properties are also calculated for each normal mode to generate a complete theoretical spectrum. Recent advancements have also incorporated machine learning potentials to predict vibrational spectra with increased efficiency. arxiv.orgarxiv.org

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects. This is commonly corrected by applying a uniform or mode-specific scaling factor. The resulting simulated spectrum can then be compared with experimental data. For instance, experimental ATR-IR and FT-Raman spectra have been recorded for the analogous L-enantiomer, Boc-Dap-OH. nih.gov Computational modeling would aim to reproduce the key vibrational bands observed in such spectra.

| Spectroscopy Type | Frequency (cm⁻¹) | Potential Assignment |

|---|---|---|

| ATR-IR | ~2979 | C-H stretch (Boc group, alkane) |

| ~1695 | C=O stretch (Boc carbamate (B1207046) & Carboxylic acid) | |

| ~1532 | N-H bend | |

| ~1174 | C-O stretch | |

| FT-Raman | ~2980 | C-H stretch |

| ~1450 | C-H bend | |

| ~850 | C-C-N stretch/bend |

Molecular Docking and Interaction Studies (In Silico, Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, this method is not typically used on the amino acid itself but on larger molecules, such as peptides, into which it has been incorporated. As a versatile building block, this compound allows for the synthesis of peptide analogs and libraries that can be studied for their interactions with biological targets like proteins and nucleic acids. mdpi.commdpi.com These in silico, non-clinical studies are fundamental in drug discovery and molecular recognition research, providing insights that guide the synthesis of more potent and selective molecules. nih.gov

Modeling Interactions with Enzymes or Receptors for Mechanistic Insight

Incorporating diaminopropionic acid (Dap) derivatives into peptides is a key strategy for probing and modulating the function of enzymes and receptors. Molecular modeling of these interactions provides crucial mechanistic insights at the atomic level.

A prominent example is in the design of caspase inhibitors. Caspases are proteases involved in apoptosis, and designing selective inhibitors is a significant therapeutic goal. nih.govnih.gov In one study, Dap was incorporated into pentapeptide aldehyde inhibitors to map the binding site of caspase-2 (Casp2) and improve selectivity over the closely related caspase-3 (Casp3). nih.govacs.org Computational docking studies were performed to understand the molecular interactions in the binding pockets of both enzymes. nih.govacs.org The models revealed how the side chains of the peptide inhibitors occupy the subsites (S1-S5) of the enzyme's active site and which interactions are critical for affinity and selectivity. acs.org For instance, modeling helped rationalize why substituting other amino acids with Dab (a one-carbon homolog of Dap) or Dap at the P2 position of the peptide inhibitor led to improved selectivity for Casp2 over Casp3. nih.govnih.gov

| Target Enzyme | Peptide Inhibitor Example | Modeling Insight | Key Finding |

|---|---|---|---|

| Caspase-2 (Casp2) | AcITV(Dap)D-CHO | Predicted binding pose in the active site. | Demonstrated moderate but favorable selectivity for Casp2. nih.gov |

| Caspase-3 (Casp3) | AcVDV(Dab)D-CHO | Compared interactions in Casp2 vs. Casp3 binding pockets. | Selectivity gain is achieved by a decrease in Casp3 affinity rather than an increase in Casp2 affinity. acs.org |

Virtual Screening for Molecular Recognition Elements

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net this compound and its derivatives are valuable building blocks for constructing the diverse chemical libraries required for these screenings. mdpi.com The ability to introduce a protected primary amine on the side chain allows for the creation of peptides with unique structural features, branching points, or sites for conjugation, expanding the chemical space that can be explored.

There are two main categories of virtual screening: structure-based (SBVS) and ligand-based (LBVS). SBVS uses the 3D structure of the target protein to dock candidate molecules from a library and rank them based on predicted binding affinity. nih.gov This approach has been used to screen peptide libraries to find novel inhibitors or modulators for various targets. For example, a structure-based virtual screening of a peptide library containing over 24,000 compounds was used to identify novel dual-targeting peptides for the SARS-CoV-2 spike protein and human neuropilin-1. researchgate.net